Cas no 1805136-03-1 (2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride
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- インチ: 1S/C7H4ClF3N2O6S/c1-18-6-5(20(8,16)17)4(19-7(9,10)11)3(2-12-6)13(14)15/h2H,1H3
- InChIKey: YHDCXJJKCIMHEW-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=NC=C(C=1OC(F)(F)F)[N+](=O)[O-])OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 461
- トポロジー分子極性表面積: 120
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029085181-1g |
2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride |
1805136-03-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride 関連文献
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2. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl chlorideに関する追加情報
2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl Chloride: A Comprehensive Overview
The compound 2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl Chloride (CAS No. 1805136-03-1) is a highly specialized chemical entity with significant applications in the field of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a methoxy group, a nitro group, a trifluoromethoxy group, and a sulfonyl chloride moiety. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of sulfonyl chloride derivatives in the development of advanced materials, particularly in the synthesis of sulfonamides and sulfonate esters. The presence of the sulfonyl chloride group in this compound makes it an excellent electrophilic reagent for nucleophilic substitution reactions. This property has been leveraged in the synthesis of various bioactive molecules, including pharmaceutical agents and agrochemicals.
The pyridine ring in this compound serves as a versatile platform for further functionalization. The substitution pattern on the pyridine ring—specifically the placement of the methoxy, nitro, and trifluoromethoxy groups—plays a critical role in determining the electronic properties of the molecule. The methoxy group introduces electron-donating effects, while the nitro group and trifluoromethoxy group contribute electron-withdrawing effects. This balance of electron-donating and electron-withdrawing groups creates a highly activated system that is amenable to various chemical transformations.
One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have utilized its unique reactivity to synthesize bioactive compounds with potential therapeutic applications. For instance, recent studies have explored its use as an intermediate in the synthesis of kinase inhibitors and other enzyme-targeted drugs. The ability to form stable sulfonamide bonds has made it particularly valuable in drug discovery programs.
In addition to its role in pharmaceutical research, this compound has also found applications in materials science. Its ability to undergo nucleophilic substitution reactions has been exploited in the synthesis of advanced polymers and coatings. For example, recent advancements have demonstrated its potential as a building block for high-performance polyurethanes and fluoropolymers.
The synthesis of 2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl Chloride involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Key steps include nitration, methylation, trifluoromethylation, and sulfonation reactions. These steps require precise control over reaction conditions to ensure high yields and product purity.
From an environmental standpoint, this compound has been studied for its potential impact on ecosystems. Research indicates that it exhibits moderate biodegradability under aerobic conditions, but further studies are needed to fully understand its environmental fate and toxicity profile.
In conclusion, 2-Methoxy-5-nitro-4-(trifluoromethoxy)pyridine-3-sulfonyl Chloride (CAS No. 1805136-03-1) is a versatile chemical entity with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across various industries.
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